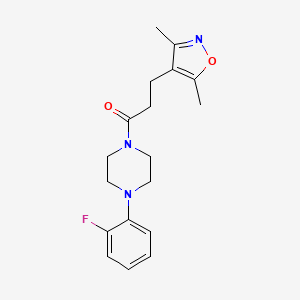![molecular formula C23H13ClF4N4O5 B2701807 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 477711-67-4](/img/structure/B2701807.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Synthesis Analysis
The synthesis of pyrazole derivatives usually involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The specific synthesis route for this compound would depend on the availability of the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyl group, and a trifluoromethyl group. The benzyl group is attached to the pyrazole ring via an oxygen atom, and the trifluoromethyl group is attached to a phenyl ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its molecular weight, polarity, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer Activity
Research on fluorobenzyl and pyrazole derivatives has shown promise in anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have been evaluated for their anti-lung cancer activity. These compounds, upon various treatments and reactions, exhibit anticancer activity against several human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam et al., 2005).
Antimicrobial Activity
Fluorine-containing pyrazoles have been synthesized and evaluated for their antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and antifungal activity against Candida albicans. Specific fluorine-substituted pyrazoles have shown promising activities against these bacterial strains, highlighting their potential as antimicrobial agents (Gadakh et al., 2010).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of various fluorobenzyl and pyrazole derivatives have been extensively studied, providing insights into their potential applications in medicinal chemistry and materials science. For example, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been described, with detailed structural analyses confirming their potential for further functionalization and application in drug development (Banu et al., 2014).
Mechanism of Action
Mode of Action
The mode of action of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves several steps. The compound may undergo a Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound may also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may affect pathways related to carbon–carbon bond formation .
Pharmacokinetics
For instance, its involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may result in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction that the compound undergoes is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the presence of certain functional groups and the conditions under which the reaction takes place.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF4N4O5/c24-17-2-1-3-18(25)16(17)12-37-15-6-4-13(5-7-15)19-8-9-30(29-19)22-20(31(33)34)10-14(23(26,27)28)11-21(22)32(35)36/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBERIOZVUKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF4N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

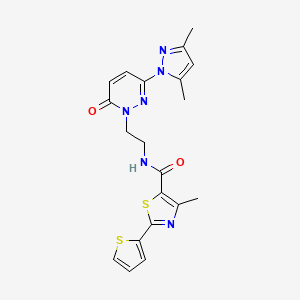
![3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2701727.png)
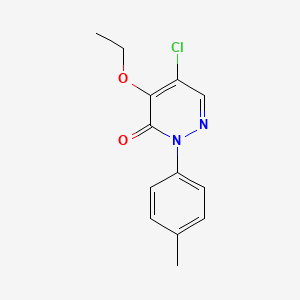

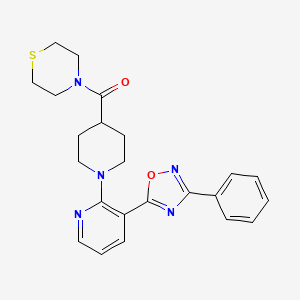
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2701733.png)
![4-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2701734.png)
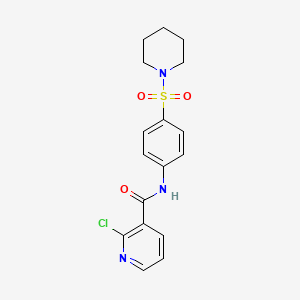

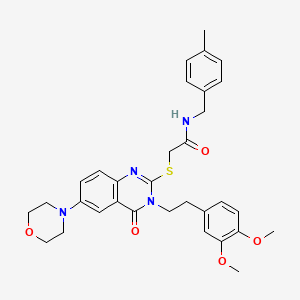
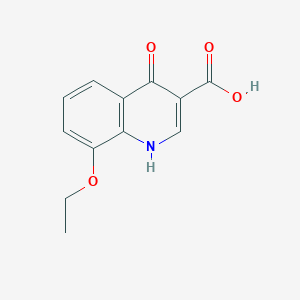
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2701742.png)

